3-Oxooctadecanoic acid

Übersicht

Beschreibung

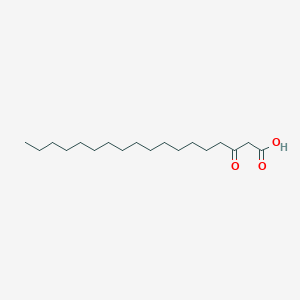

3-Oxooctadecanoic acid, also known as 3-Oxostearic acid, is a saturated fatty acid (SFA). It is an intermediate product in fatty acid biosynthesis . It is converted from malonic acid via an enzyme .

Synthesis Analysis

3-Oxooctadecanoic acid is synthesized from malonic acid via an enzyme . In a study, optically pure (+)-corynomycolic acid was synthesized from methyl acetoacetate by a route including asymmetric reduction of 3-oxo-octadecanoic acid with baker’s yeast as a key step .Molecular Structure Analysis

The molecular weight of 3-Oxooctadecanoic acid is 298.46 and its formula is C18H34O3 . The structure classification is Ketones, Aldehydes, Acids .Chemical Reactions Analysis

3-Oxooctadecanoic acid is an intermediate product in fatty acid biosynthesis . It is converted from malonic acid via an enzyme .Physical And Chemical Properties Analysis

3-Oxooctadecanoic acid is a liquid and its color ranges from colorless to light yellow . It has a molecular weight of 298.46 and its formula is C18H34O3 .Relevant Papers One relevant paper found discusses the impact of Chronic Kidney Disease on Lipid Metabolism, where 3-Oxooctadecanoic acid is mentioned .

Wissenschaftliche Forschungsanwendungen

Oxathiolane Synthesis

Oxathiolanes have been synthesized using 3-oxooctadecanoic acid, showcasing its utility in creating novel organic compounds. The reaction of 9-oxooctadecanoic acid with β-mercaptoethanol, catalyzed by BF3etherate, yields 9-(ethylene oxathiolane) octadecanoic acid, an example of this application (Ahmad et al., 1986).

Epoxy Acid Synthesis

The oxidation of 12-oxo-(Z)-9-octadecenoic acid, a similar compound to 3-oxooctadecanoic acid, with potassium permanganate in alkaline medium, results in the synthesis of 9,12-epoxyoctadeca-9,11-dienoic acid. This highlights its potential in synthesizing complex organic structures (Alaiz et al., 1988).

Dideuteroxooctadecanoates Synthesis

3-Oxooctadecanoic acid derivatives, such as dideuteroxooctadecanoates, have been synthesized for specific applications, illustrating the acid's versatility in creating isotopically labeled compounds (Tulloch, 2006).

NMR Spectroscopy Applications

The study of 13C NMR spectra of dideuterooxooctadecanoates, closely related to 3-oxooctadecanoic acid, has provided valuable insights into chemical shifts and isotope effects, demonstrating its importance in spectroscopic analysis (Tulloch, 1977).

Oxidative Processes in Dye Decolorization

3-Hydroxyanthranilic acid, related to 3-oxooctadecanoic acid, has been used as a redox mediator in Fenton processes for dye decolorization, indicating the potential use of similar compounds in environmental applications (Santana et al., 2019).

Biotechnological Applications

3-Oxooctadecanoic acid's analogues and derivatives have applications in metabolic engineering and biotechnology, such as in the production of 3-hydroxypropionic acid, a platform chemical used in synthesizing polymers and other derivatives (Jiang et al., 2009).

Medical Research

Derivatives of 3-oxooctadecanoic acid have been studied for their potential to promote glucose uptake, indicating possible applications in treating diabetes (Kshirsagar et al., 2021).

Wirkmechanismus

Target of Action

3-Oxooctadecanoic acid, also known as 3-Oxostearic acid, is a saturated fatty acid (SFA) . It serves as an intermediate in fatty acid biosynthesis . The primary target of this compound is the enzyme that converts malonic acid into 3-Oxooctadecanoic acid .

Mode of Action

As an intermediate in fatty acid biosynthesis, it is likely to interact with various enzymes in this pathway, influencing the production of other fatty acids .

Biochemical Pathways

3-Oxooctadecanoic acid is involved in the fatty acid biosynthesis pathway . This pathway is crucial for the production of long-chain fatty acids, which are essential components of cell membranes and play vital roles in energy storage and signaling.

Eigenschaften

IUPAC Name |

3-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGUZWHNVQJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Oxooctadecanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)